Positional Isomerism: Secondary vs. Tertiary Alcohol — Oxidation Susceptibility as a Key Differentiation Axis
2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7) is a secondary allylic alcohol, whereas yomogi alcohol (CAS 26127-98-0) is a tertiary alcohol. Secondary allylic alcohols are susceptible to oxidation to α,β-unsaturated ketones using mild oxidants such as MnO₂ or Dess-Martin periodinane. The tertiary 2-ol cannot undergo this transformation due to the absence of a C-H bond at the carbinol carbon. This differential reactivity is foundational in organic synthesis and determines the compound's utility as a synthetic intermediate [1].
| Evidence Dimension | Alcohol class and oxidation capacity |
|---|---|
| Target Compound Data | Secondary allylic alcohol (C-3); oxidizable to 2,5,5-trimethylhepta-3,6-dien-3-one (α,β-unsaturated ketone) |
| Comparator Or Baseline | Yomogi alcohol (CAS 26127-98-0): tertiary alcohol (C-2); not oxidizable at the carbinol position |
| Quantified Difference | Qualitative binary distinction (oxidizable vs. non-oxidizable at hydroxyl-bearing carbon) |
| Conditions | Class-level inference based on established secondary vs. tertiary alcohol reactivity principles (Clayden et al., 2012) |
Why This Matters
For R&D programs requiring a downstream ketone intermediate or a reactive Michael acceptor, only the 3-ol isomer provides a viable synthetic path; procurement of the 2-ol would necessitate an entirely different synthetic route.
- [1] Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012, Chapter 15 (Oxidation of alcohols). View Source
